Carbonic acid isobutyl ester 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester
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Overview
Description
Carbonic acid isobutyl ester 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester (CAIBE) is an organic compound belonging to the family of carbonic acid esters. It is a colorless, odorless liquid with a slightly sweet taste. CAIBE has a wide range of applications in scientific research, due to its unique properties. It has been used as a reagent in a variety of chemical reactions and has been studied for its potential use in drug development. CAIBE has also been used as a bioactive compound in a variety of biological studies.
Mechanism of Action
The exact mechanism of action of Carbonic acid isobutyl ester 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester is not fully understood. However, it is believed that the compound binds to certain proteins in the body, which can then affect the function of those proteins. In addition, Carbonic acid isobutyl ester 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester has been shown to interact with certain enzymes in the body, which can affect the activity of those enzymes.
Biochemical and Physiological Effects
Carbonic acid isobutyl ester 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester has been shown to have a wide range of biochemical and physiological effects in the body. It has been shown to affect the activity of various enzymes, which can then affect the metabolism of different compounds in the body. In addition, Carbonic acid isobutyl ester 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester has been shown to affect the activity of certain proteins, which can then affect the function of those proteins. Carbonic acid isobutyl ester 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester has also been shown to affect the activity of certain hormones, which can then affect the function of those hormones.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Carbonic acid isobutyl ester 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester in lab experiments is its low toxicity. Carbonic acid isobutyl ester 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester is not known to cause any significant side effects in humans, and it is generally considered safe for use in laboratory experiments. However, Carbonic acid isobutyl ester 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester is not suitable for use in experiments involving high temperatures or high pressures, as it can decompose under these conditions. In addition, Carbonic acid isobutyl ester 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester is not suitable for use in experiments involving long-term exposure to high concentrations of the compound, as it can cause irritation to the skin and eyes.
Future Directions
There are a number of potential future directions for research involving Carbonic acid isobutyl ester 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester. One potential area of research is the development of new methods of synthesis and purification of the compound. Another potential area of research is the study of the biochemical and physiological effects of Carbonic acid isobutyl ester 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester on different cell types and tissues. In addition, research could be conducted to further understand the mechanism of action of Carbonic acid isobutyl ester 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester and to develop new applications for the compound. Finally, further research could be conducted to develop new methods of using Carbonic acid isobutyl ester 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester in drug development and other scientific applications.
Synthesis Methods
Carbonic acid isobutyl ester 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester can be synthesized through a variety of methods. The most common method involves the reaction of carbonic acid with isobutyl ester in the presence of a base catalyst. The reaction is usually conducted in a sealed vessel at a temperature of approximately 120 degrees Celsius. The reaction can be further optimized by varying the reaction time and temperature. Other methods of synthesis include the reaction of carbonic acid with a variety of other esters, as well as the reaction of carbonic acid with a variety of alcohols.
Scientific Research Applications
Carbonic acid isobutyl ester 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester has a wide range of applications in scientific research. It has been used as a reagent in a variety of chemical reactions and has been studied for its potential use in drug development. Carbonic acid isobutyl ester 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester has also been used as a bioactive compound in a variety of biological studies. It has been used to study the effects of different compounds on cell cultures and has been used to study the effects of different compounds on the human body. Carbonic acid isobutyl ester 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester has been used to study the biochemical and physiological effects of different drugs and to study the effects of different compounds on the immune system.
properties
IUPAC Name |
2-methylpropyl (3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-9(2)7-18-13(17)19-8-11-15-12(16-20-11)10-3-5-14-6-4-10/h3-6,9H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVKRYPORFWXQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)OCC1=NC(=NO1)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carbonic acid isobutyl ester 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.